1-Iodo-1H,1H-perfluorohexane
CAS No.: 335-50-2
Cat. No.: VC2335612
Molecular Formula: C6H2F11I
Molecular Weight: 409.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335-50-2 |
|---|---|
| Molecular Formula | C6H2F11I |
| Molecular Weight | 409.97 g/mol |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane |
| Standard InChI | InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 |
| Standard InChI Key | NVPYUCSZZRWYML-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
| Canonical SMILES | C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Introduction
Chemical Structure and Identification
Molecular Characteristics
1-Iodo-1H,1H-perfluorohexane is formally known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane . It possesses a molecular weight of 409.97 g/mol and contains a perfluorinated chain with the characteristic carbon-iodine bond that serves as a reactive site for various chemical transformations . The compound's structural uniqueness lies in the presence of both a heavily fluorinated segment and a reactive iodine group, offering a balance between stability and chemical reactivity.
Identification Parameters
The compound is cataloged under the PubChem CID 2782380 and has several alternative names in scientific literature, including 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane . For research and analytical purposes, its identification is facilitated through specific chemical identifiers such as InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17 and InChI Key NVPYUCSZZRWYML-UHFFFAOYSA-N . These standardized identifiers ensure accurate compound recognition across various chemical databases and research platforms.
Physical and Chemical Properties
Physical Characteristics
1-Iodo-1H,1H-perfluorohexane presents as a clear liquid with a color ranging from colorless to light yellow . While specific data for this compound is limited, it shares many physical properties with its chemical relative 1-Iodo-1H,1H-perfluoroheptane, which has a documented density of 2.02 and a refractive index range of 1.3470-1.3510 . The physical state of the compound at ambient conditions makes it practical for laboratory handling and various chemical applications.
Chemical Reactivity
The chemical behavior of 1-Iodo-1H,1H-perfluorohexane is predominantly influenced by the carbon-iodine bond, which serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity feature makes the compound particularly valuable as a starting material for synthesizing various perfluorinated derivatives. The perfluorinated chain contributes significantly to the compound's stability against oxidative degradation and thermal decomposition, while the iodine group provides a site for selective chemical transformations.
Synthesis Methods
Alternative Synthetic Approaches
Chemical Reactions
Substitution Reactions
Due to the presence of the reactive carbon-iodine bond, 1-Iodo-1H,1H-perfluorohexane readily participates in nucleophilic substitution reactions. The iodine atom can be displaced by various nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different perfluorinated derivatives . These reactions expand the utility of this compound as a versatile building block for creating functionalized perfluoroalkyl compounds.
Reduction Reactions
The compound can undergo reduction reactions, particularly when treated with appropriate reducing agents. Such transformations typically target the carbon-iodine bond, potentially yielding the corresponding perfluorinated alkane or related reduced products. The specific conditions and reducing agents determine the selectivity and efficiency of these transformations.
Application in Synthetic Chemistry
The carbon-iodine bond in 1-Iodo-1H,1H-perfluorohexane can be readily substituted with other functional groups, making this compound valuable in the synthesis of various perfluorinated materials with specific properties . This reactivity profile expands its utility as a building block for creating tailored perfluorinated molecules for applications in areas including lubricants, refrigerants, and pharmaceuticals.
Research Applications
Applications in Materials Science
1-Iodo-1H,1H-perfluorohexane serves as an important precursor in the development of specialized fluorinated materials. Its unique structure allows researchers to create novel compounds with specific properties for applications in surface coatings, lubricants, and specialty polymers. The perfluorinated segment contributes properties such as hydrophobicity, oleophobicity, and chemical resistance to the resulting materials.
Analytical Chemistry Applications
Environmental and Health Considerations
Environmental Persistence
As a perfluorinated compound, 1-Iodo-1H,1H-perfluorohexane shares characteristics with other PFAS chemicals that have raised environmental concerns due to their persistence in the environment . The strong carbon-fluorine bonds in its structure contribute to its resistance against degradation by natural processes, potentially leading to long-term environmental presence if released.
Comparative Analysis
Comparison with Related Compounds
Table 1 below presents a comparative analysis of 1-Iodo-1H,1H-perfluorohexane with a related compound, 1-Iodo-1H,1H-perfluoroheptane:
| Property | 1-Iodo-1H,1H-perfluorohexane | 1-Iodo-1H,1H-perfluoroheptane |
|---|---|---|
| CAS Number | 335-50-2 | 212563-43-4 |
| Molecular Formula | C6H2F11I | C7H2F13I |
| Molecular Weight | 409.97 g/mol | 459.97 g/mol |
| Physical State | Clear liquid | Clear liquid |
| Color | Colorless to light yellow | Colorless to light yellow |
| Applications | Synthetic precursor, analytical standard | Similar applications in fluorochemistry |
This comparison highlights the structural and property similarities between these perfluorinated iodoalkanes, with the primary difference being the length of the carbon chain .
Current Research Trends
Emerging Applications
Current research interest in 1-Iodo-1H,1H-perfluorohexane extends to areas such as drug delivery systems and biomaterials development. The compound's ability to interact with biological molecules combined with the unique properties of fluorinated materials opens possibilities for creating novel drug carriers and biocompatible materials with enhanced performance characteristics .
Analytical Method Development
As environmental concerns about PFAS compounds grow, there is increasing focus on developing sensitive and reliable analytical methods for their detection. 1-Iodo-1H,1H-perfluorohexane may serve as a useful reference compound in developing such analytical techniques, contributing to improved environmental monitoring and regulatory compliance efforts .
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